molecular formula C6H4Br3N B1624478 2,5-Dibromo-3-(bromomethyl)pyridine CAS No. 61686-65-5

2,5-Dibromo-3-(bromomethyl)pyridine

Cat. No. B1624478
CAS RN: 61686-65-5
M. Wt: 329.81 g/mol
InChI Key: WNSGYKIJKOYVCB-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(bromomethyl)pyridine, also known as DBMP, is a chemical compound that has been widely used in scientific research. It is a halogenated pyridine derivative that has been synthesized through various methods.

Scientific Research Applications

Synthesis of Hyperbranched Polyelectrolytes

2,5-Dibromo-3-(bromomethyl)pyridine derivatives, specifically 3,5-bis(bromomethyl)pyridine hydrobromide, have been utilized in the synthesis of hyperbranched polyelectrolytes. These derivatives are prepared from commercially available compounds and undergo poly(N-alkylation) to yield new hyperbranched polyelectrolytes. The reactivity of these derivatives is influenced by the electron-attractive effect of pyridinium groups, facilitating the synthesis process and allowing for the exploration of their properties (Monmoton et al., 2008).

Efficient Synthesis of Key Intermediates

The compound has been identified as a key intermediate in the efficient synthesis of other important compounds, such as rupatadine. A novel preparation method starting from 5-methylnicotinic acid has been reported, which is simple, efficient, and environmentally friendly, achieving a 65.9% overall yield. This highlights the significance of 2,5-Dibromo-3-(bromomethyl)pyridine derivatives in medicinal chemistry synthesis (Guo et al., 2015).

Role in Diels-Alder Cycloadditions

3,5-Dibromo-2-pyrone, a related compound, has shown to be a highly potent ambident diene in Diels-Alder cycloadditions. Its reactivity and stereoselectivity surpass those of monobromo-2-pyrones, making it a valuable reactant in organic synthesis to produce a variety of synthetically useful bicyclolactones (Cho et al., 2002).

Advancements in Crystal Engineering

2,5-Dibromo-3-(bromomethyl)pyridine derivatives have also been used in crystal engineering to study halogen bonding. For instance, N-methyl-3,5-dibromo-pyridinium iodide forms a crystal matrix with unique properties due to the strong electron acceptor ability of bromine substituents, influenced by the electron-poor pyridinium scaffold. This research opens new avenues for designing materials with specific electronic properties (Logothetis et al., 2004).

Catalysis and Liquid Crystal Synthesis

The compound's derivatives have been employed in catalysis, specifically in selective amination reactions facilitated by palladium-xantphos complexes. This process demonstrates the compound's utility in synthesizing novel pyridine derivatives, which have potential applications in liquid crystal synthesis due to their unique electronic properties (Ji et al., 2003).

properties

IUPAC Name

2,5-dibromo-3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSGYKIJKOYVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464205
Record name 2,5-dibromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-(bromomethyl)pyridine

CAS RN

61686-65-5
Record name 2,5-dibromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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